1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one
Overview
Description
1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperidinone core, which is often found in bioactive molecules, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one typically involves multiple steps, including the formation of the piperidinone ring, introduction of the cyclobutylmethyl group, and attachment of the diazepan-1-yl moiety. Common reagents used in these steps include cyclobutylmethyl bromide, cyclohexylamine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the diazepan-1-yl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
Scientific Research Applications
1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclobutylmethyl)-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one
- 1-(Cyclobutylmethyl)-3-[(4-ethyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one
Uniqueness
1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one is unique due to its specific structural features, such as the cyclobutylmethyl and cyclohexyl-diazepan moieties. These features may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N3O2/c26-21-22(27,11-5-13-25(21)17-19-7-4-8-19)18-23-12-6-14-24(16-15-23)20-9-2-1-3-10-20/h19-20,27H,1-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYHBRKCIUNKRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCN(CC2)CC3(CCCN(C3=O)CC4CCC4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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